molecular formula C11H12N2O2 B7474895 N-(1,3-benzoxazol-2-yl)-N-methylpropanamide

N-(1,3-benzoxazol-2-yl)-N-methylpropanamide

Cat. No. B7474895
M. Wt: 204.22 g/mol
InChI Key: SKRATEUXJUCHQM-UHFFFAOYSA-N
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Description

N-(1,3-benzoxazol-2-yl)-N-methylpropanamide, also known as BM212, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

N-(1,3-benzoxazol-2-yl)-N-methylpropanamide exerts its effects by inhibiting the activity of specific enzymes and proteins in cells. For example, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide has been shown to inhibit the activity of the enzyme topoisomerase II, which plays a crucial role in DNA replication and transcription. By inhibiting topoisomerase II, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-(1,3-benzoxazol-2-yl)-N-methylpropanamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In bacterial cells, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide can disrupt the cell membrane and inhibit protein synthesis, leading to bacterial death. In animal models, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide has been shown to have anti-inflammatory effects and can reduce the severity of inflammation.

Advantages and Limitations for Lab Experiments

N-(1,3-benzoxazol-2-yl)-N-methylpropanamide has several advantages for lab experiments, including its easy synthesis method, low toxicity, and broad-spectrum activity against cancer cells and bacteria. However, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for N-(1,3-benzoxazol-2-yl)-N-methylpropanamide research. One direction is to further explore its potential applications in medicine, including its use in combination with other drugs to treat cancer and bacterial infections. Another direction is to investigate its potential as a herbicide or fungicide in agriculture. Additionally, researchers can explore the use of N-(1,3-benzoxazol-2-yl)-N-methylpropanamide as a building block for the synthesis of novel materials with unique properties.
Conclusion
In conclusion, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide is a promising chemical compound with potential applications in various fields. Its easy synthesis method, broad-spectrum activity, and low toxicity make it an attractive candidate for further research. With continued research, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide could have significant implications for medicine, agriculture, and material science.

Synthesis Methods

N-(1,3-benzoxazol-2-yl)-N-methylpropanamide can be synthesized using a simple one-pot reaction between 2-aminobenzoxazole and methyl propionyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(1,3-benzoxazol-2-yl)-N-methylpropanamide.

Scientific Research Applications

N-(1,3-benzoxazol-2-yl)-N-methylpropanamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide has shown promising results in treating cancer, bacterial infections, and inflammation. In agriculture, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide has been shown to have herbicidal and fungicidal properties. In material science, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

N-(1,3-benzoxazol-2-yl)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-10(14)13(2)11-12-8-6-4-5-7-9(8)15-11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRATEUXJUCHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C)C1=NC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzoxazol-2-yl)-N-methylpropanamide

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